(4-Phenoxyphenyl)acetaldehyde
Overview
Description
“(4-Phenoxyphenyl)acetaldehyde” is a chemical compound with the molecular formula C14H12O2 . It falls under the category of aldehydes . The CAS number for this compound is 202825-61-4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H12O2 . The average mass is 212.244 Da and the monoisotopic mass is 212.083725 Da .Scientific Research Applications
Wine Making : Acetaldehyde plays a significant role in winemaking, impacting the sensory and color qualities of wines. It's involved in the degradation processes by malolactic lactic acid bacteria in white wine (Osborne, Dubé Morneau, & Mira de Orduña, 2006).
Analytical Chemistry : Acetaldehyde can be determined in the presence of formaldehyde using specific colorimetric methods, which are applicable in biochemical reactions involving tissue preparations (Dagani & Archer, 1978).
Organic Chemistry Reactions : In the context of organic synthesis, acetaldehyde derivatives undergo reactions with ethylmagnesium bromide, leading to products like phenols and ethers. This illustrates its utility in chemical synthesis (Beltrame, Gelli, & Loi, 1976).
Wine Aging and Oxidation : Acetaldehyde is involved in the oxidation of ethanol in wine, contributing to the aging process. This oxidation is linked with the autoxidation of phenolic substances in wine (Wildenradt & Singleton, 1974).
Enzymatic Engineering : Acetaldehyde is used in enzyme catalysis studies, such as in the enhancement of aldolase and dehydration activities of 4-oxalocrotonate tautomerase through protein engineering (Zandvoort, Geertsema, Quax, & Poelarends, 2012).
Alcohol Metabolism Research : In medical research, acetaldehyde levels are studied post-alcohol intake, providing insights into alcohol metabolism and its effects on human physiology (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).
Biodegradation Pathways : Acetaldehyde is involved in the biodegradation pathways of certain compounds, such as in the polychlorinated biphenyls degradation pathway in bacteria (Baker, Pan, Carere, Rossi, Wang, & Seah, 2009).
Neurochemical Impact Studies : Its role in altering norepinephrine metabolism, particularly in the context of ethanol consumption and its neurological effects, is also a subject of study (Walsh, Truitt, & Davis, 1970).
Mechanism of Action
Target of Action
Related compounds such as phenoxy acetamide and its derivatives have been studied for their pharmacological activities
Mode of Action
It’s known that acetaldehyde compounds can act as protecting groups in organic synthesis . They exhibit stability and lack of reactivity in neutral to strongly basic environments, which could influence their interaction with biological targets .
Biochemical Pathways
Acetaldehyde compounds are known to participate in various biochemical reactions, including the formation of acetals . The formation of acetals involves several steps, including protonation of the carbonyl group, nucleophilic attack by an alcohol, and deprotonation to form a hemiacetal .
Pharmacokinetics
A related compound, 2-oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic potential.
Result of Action
Action Environment
The action of (4-Phenoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, acetaldehyde compounds are known for their stability in neutral to strongly basic environments . Moreover, environmental factors such as temperature, pH, and presence of other chemicals can affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-Phenoxyphenyl)acetaldehyde are not well-studied. It is known that aldehydes, including this compound, can undergo various biochemical reactions. They can react with proteins, enzymes, and other biomolecules, often forming covalent bonds
Cellular Effects
It is known that acetaldehyde, a related compound, can cause significant dose-dependent increases of cytotoxicity, reactive oxygen species (ROS) level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells
Molecular Mechanism
Aldehydes can undergo a variety of reactions, including nucleophilic addition and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that the effects of substances can change over time, ranging from milliseconds (response time) to years (lifetime) . This includes the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of substances can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that acetaldehyde is an intermediate product in the metabolism of ethanol and participates in the tricarboxylic acid cycle metabolism
Transport and Distribution
It is known that auxin influx carriers play an important role in the transport and distribution of substances within cells and tissues
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEFWLAWEUALNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629177 | |
Record name | (4-Phenoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109330-01-0, 202825-61-4 | |
Record name | (4-Phenoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-phenoxyphenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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